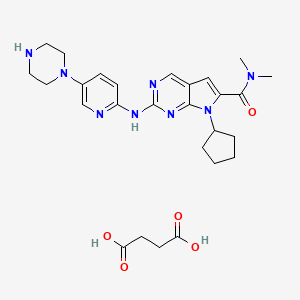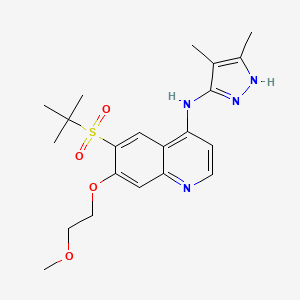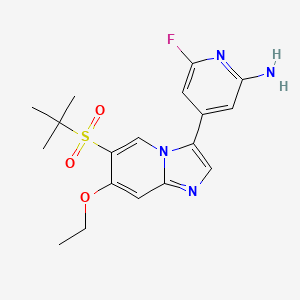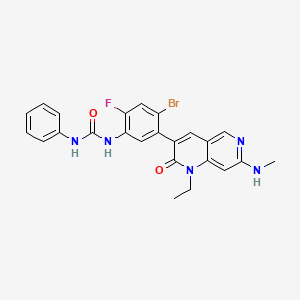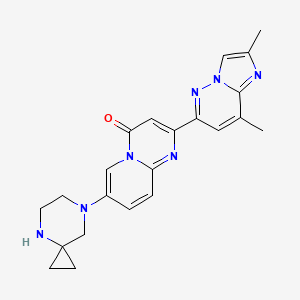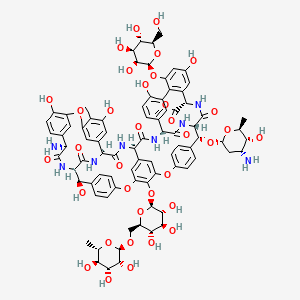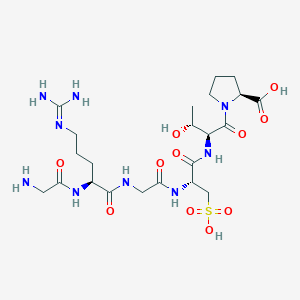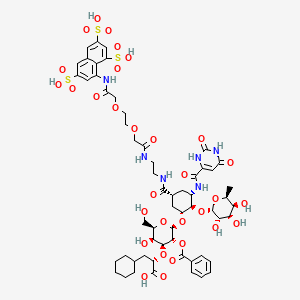
Roquinimex
Descripción general
Descripción
Roquinimex, también conocido como Linomida, es un derivado de la quinolina con notables propiedades inmunoestimulantes. Se ha investigado su potencial para tratar varios tipos de cáncer y enfermedades autoinmunes. Se sabe que this compound aumenta la actividad de las células asesinas naturales y la citotoxicidad de los macrófagos, inhibe la angiogénesis y disminuye la síntesis del factor de necrosis tumoral alfa .
Aplicaciones Científicas De Investigación
Química: Se utiliza como compuesto modelo para estudiar los derivados de la quinolina y sus reacciones.
Biología: Investigado por sus efectos inmunomoduladores y su capacidad para mejorar la actividad de las células asesinas naturales.
Medicina: Explorado como tratamiento para el cáncer, las enfermedades autoinmunes y como terapia adyuvante después del trasplante de médula ósea.
Industria: Aplicaciones potenciales en el desarrollo de nuevos fármacos y agentes terapéuticos .
Mecanismo De Acción
Roquinimex ejerce sus efectos a través de múltiples mecanismos:
Inmunoestimulación: Aumenta la actividad de las células asesinas naturales y la citotoxicidad de los macrófagos.
Antiangiogénesis: Inhibe la formación de nuevos vasos sanguíneos, lo cual es crucial para el crecimiento tumoral.
Modulación de Citoquinas: Disminuye la síntesis del factor de necrosis tumoral alfa y otras citoquinas proinflamatorias
Safety and Hazards
Direcciones Futuras
Roquinimex is currently being investigated for use in the treatment of a number of cancers and autoimmune conditions . It is also being researched for use as adjuvant therapy after bone marrow transplantation in cases of acute leukemia . Furthermore, this compound has shown promise in managing psoriasis when used in combination with Clobetasol .
Análisis Bioquímico
Biochemical Properties
Roquinimex plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to modulate the activity of lymphokine-activated killer cells, enhancing their ability to target and destroy tumor cells . This compound also interacts with cytokines such as interleukin-10, interleukin-17, and tumor necrosis factor-alpha, influencing their levels and activity . These interactions contribute to its immunomodulatory and anti-inflammatory effects.
Cellular Effects
This compound exerts multiple effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound enhances the activity of lymphokine-activated killer cells, promoting their cytotoxic effects against tumor cells . Additionally, it modulates the expression of various cytokines, such as interleukin-10 and interleukin-17, which play crucial roles in immune response and inflammation . These effects collectively contribute to its therapeutic potential in treating autoimmune and inflammatory diseases.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including cytokines and receptors, modulating their activity and signaling pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and immune response, such as tumor necrosis factor-alpha . Additionally, this compound influences gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the production of cytokines and other immune-related molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability in various formulations, including topical ointments, where it has shown significant improvement in psoriasis lesions over a 14-day period . Long-term studies have indicated that this compound maintains its immunomodulatory and anti-inflammatory effects, making it a promising candidate for chronic conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on immune modulation and inflammation . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy. It has been shown to modulate the activity of enzymes involved in cytokine production and immune response, such as tumor necrosis factor-alpha . These interactions affect metabolic flux and the levels of various metabolites, contributing to its therapeutic effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, such as inflamed or tumor tissues . The distribution of this compound within the body is crucial for its therapeutic efficacy, as it needs to reach specific sites of action to exert its effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound interacts with its target biomolecules and exerts its therapeutic effects at the right cellular sites.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
Roquinimex se sintetiza mediante un proceso de varios pasos. La síntesis comienza con la condensación de 2-(metilamino)benzoato de etilo con malonato de etilo. Este intermedio se somete a un intercambio amino-éster con N-metil anilina, lo que da como resultado la formación de la amida linomida .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final. El proceso implica el uso de equipos especializados para manejar los reactivos e intermedios de forma segura y eficiente .
Análisis De Reacciones Químicas
Tipos de Reacciones
Roquinimex se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar diferentes derivados hidroxilados.
Reducción: Las reacciones de reducción pueden modificar la estructura del anillo de quinolina.
Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones en el anillo de quinolina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo implican agentes halogenantes como cloro o bromo.
Productos Principales Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y sustituidos de this compound, que pueden tener diferentes actividades y propiedades biológicas .
Comparación Con Compuestos Similares
Roquinimex es único entre los derivados de la quinolina debido a sus propiedades inmunoestimulantes específicas. Compuestos similares incluyen:
Quinolina: El compuesto madre con una estructura básica de quinolina.
Cloroquina: Un fármaco antimalárico con una estructura de quinolina similar, pero con diferente actividad biológica.
Hidroxicloroquina: Otro fármaco antimalárico con propiedades inmunomoduladoras, utilizado en el tratamiento de enfermedades autoinmunes
This compound se destaca por su combinación de efectos inmunoestimulantes, antiangiogénicos y moduladores de citoquinas, lo que lo convierte en un candidato prometedor para diversas aplicaciones terapéuticas .
Propiedades
IUPAC Name |
4-hydroxy-N,1-dimethyl-2-oxo-N-phenylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-19(12-8-4-3-5-9-12)17(22)15-16(21)13-10-6-7-11-14(13)20(2)18(15)23/h3-11,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOOQMRIPALTEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N(C)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045680 | |
| Record name | Roquinimex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84088-42-6 | |
| Record name | Linomide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84088-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Roquinimex [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084088426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Roquinimex | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11366 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Roquinimex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Phenylmethyl-1,2-dihydro-4-hydroxyl-1-methyl-2-oxo-quinoline-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROQUINIMEX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/372T2944C0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



